N-hexylcyclohexanamine
Description
Structure
3D Structure
Properties
CAS No. |
4746-28-5 |
|---|---|
Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-hexylcyclohexanamine |
InChI |
InChI=1S/C12H25N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h12-13H,2-11H2,1H3 |
InChI Key |
SDGLZYZMEJGJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Advancements for N Hexylcyclohexanamine
Classical Approaches to N-Alkylation of Amines
Historically, the N-alkylation of amines has been a fundamental transformation in organic chemistry. These methods typically involve the reaction of an amine with an alkylating agent.
Direct Alkylation of Cyclohexanamine with Alkyl Halides
The direct alkylation of cyclohexanamine with a hexyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane, represents a traditional approach to forming the N-C bond in N-hexylcyclohexanamine. This reaction proceeds via a nucleophilic aliphatic substitution mechanism, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. ucalgary.ca
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction. The choice of base and solvent can influence the reaction rate and selectivity. However, a significant drawback of this method is the potential for overalkylation. wikipedia.org The initially formed secondary amine, this compound, can compete with the starting primary amine, cyclohexanamine, for the alkylating agent, leading to the formation of a tertiary amine as a byproduct. This lack of selectivity often results in a mixture of products, necessitating purification steps to isolate the desired secondary amine. ucalgary.cawikipedia.org
For laboratory-scale syntheses, this method can be useful, but its application in industrial processes may be limited due to issues with selectivity and waste generation. wikipedia.org Strategies to control the selectivity include using a large excess of the primary amine or employing specific reaction conditions to favor mono-alkylation. rsc.org
Transition Metal-Catalyzed Amination Reactions
In recent years, transition metal-catalyzed reactions have emerged as powerful and more sustainable alternatives to classical N-alkylation methods. These catalytic approaches offer higher atom economy, selectivity, and often proceed under milder reaction conditions.
Hydrogen Borrowing (Dehydrogenative Coupling) Methodologies
The "hydrogen borrowing" or "hydrogen autotransfer" strategy is an elegant and atom-economical method for the N-alkylation of amines with alcohols. acs.orgnih.gov This process involves the temporary removal of hydrogen from an alcohol by a transition metal catalyst to form a reactive carbonyl intermediate in situ. acs.orgnih.gov This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine and water as the only byproduct. acs.orgrsc.org The synthesis of this compound via this methodology would involve the reaction of cyclohexanamine with 1-hexanol.
This approach is highly attractive from a green chemistry perspective as it utilizes readily available and often less toxic alcohols as alkylating agents and generates minimal waste. rsc.org
A variety of transition metal complexes based on iridium and rhodium have been developed and proven to be highly effective catalysts for hydrogen borrowing amination. nih.govresearchgate.net
Iridium Complexes: Iridium catalysts, particularly those containing the pentamethylcyclopentadienyl (Cp) ligand, are widely used for this transformation. bath.ac.ukacs.org For instance, the dimeric complex [CpIrCl2]2 has been shown to be an efficient catalyst for the alkylation of amines with alcohols in various solvents, including water and ionic liquids. researchgate.netbath.ac.uk The design of ligands plays a crucial role in the activity and selectivity of these catalysts. researchgate.net Electron-donating ligands can enhance the catalytic activity. nih.gov Cyclometalated iridium complexes have also demonstrated high activity for the N-alkylation of amines with alcohols. nih.gov
Rhodium Complexes: Rhodium-based catalysts are also effective for hydrogen borrowing reactions. figshare.comacs.org The catalytic activity of rhodium complexes can be tuned by the appropriate choice of ligands. nih.gov For example, rhodium complexes with Schiff base ligands have been investigated for their catalytic properties in related transformations. frontiersin.org
The general mechanism for the iridium or rhodium-catalyzed hydrogen borrowing amination involves the following key steps:
Oxidation of the alcohol (1-hexanol) to the corresponding aldehyde by the metal complex.
Condensation of the in situ generated aldehyde with the amine (cyclohexanamine) to form an imine intermediate.
Reduction of the imine by the metal hydride species (which holds the "borrowed" hydrogen) to afford the N-alkylated amine (this compound).
Regeneration of the active catalyst.
| Catalyst Type | Examples | Key Features |
|---|---|---|
| Iridium Complexes | [CpIrCl2]2, Cyclometalated Iridium Complexes | High activity and versatility, often used with Cp ligands. nih.govbath.ac.ukacs.org |
| Rhodium Complexes | Rhodium complexes with various ligands | Effective for N-alkylation, ligand choice is crucial for performance. figshare.comacs.orgnih.gov |
The hydrogen borrowing methodology exhibits a broad substrate scope and good functional group tolerance, making it a versatile tool for amine synthesis. acs.orgmdpi.com A wide range of primary and secondary amines can be successfully alkylated with various primary and secondary alcohols. acs.org
While the method is generally robust, the presence of certain functional groups can sometimes interfere with the catalytic cycle. mdpi.com However, recent advancements have led to the development of catalyst systems with improved tolerance to a variety of functional groups. nih.govresearchgate.netresearchgate.net For instance, iridium-catalyzed systems have been shown to tolerate various functional groups, allowing for the synthesis of complex N-alkylated amines. nih.gov The reaction conditions, such as temperature and the presence of a base, can also be optimized to accommodate sensitive substrates. nih.gov
Reductive Amination Protocols
Reductive amination is another widely used and efficient method for the synthesis of amines, including this compound. mdpi.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.orgrsc.org For the synthesis of this compound, two primary pathways are possible:
Reaction of cyclohexanone (B45756) with hexylamine.
Reaction of hexanal (B45976) with cyclohexanamine.
The reduction of the imine intermediate can be achieved using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. organic-chemistry.orgresearchgate.net
Transition metal catalysts, including those based on rhodium and nickel, are also highly effective for reductive amination reactions. mdpi.comdntb.gov.ua For example, bimetallic Rh-Ni catalysts supported on silica (B1680970) have shown high conversion rates and selectivity for the reductive amination of cyclohexanone to cyclohexylamine (B46788). mdpi.com Rhodium-catalyzed tandem reductive amination/asymmetric transfer hydrogenation has also been developed for the synthesis of chiral vicinal diamines. semanticscholar.orgresearchgate.net The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the process. academax.comresearchgate.net
| Pathway | Reactants | Intermediate | Reducing Agent/Catalyst |
|---|---|---|---|
| 1 | Cyclohexanone + Hexylamine | N-hexylidenecyclohexanamine | Sodium borohydride, Catalytic Hydrogenation (e.g., Rh, Ni catalysts) |
| 2 | Hexanal + Cyclohexanamine | N-cyclohexylhexan-1-imine | Sodium borohydride, Catalytic Hydrogenation (e.g., Rh, Ni catalysts) |
Catalytic Systems for Aldehyde/Ketone Reductive Amination
A variety of heterogeneous and homogeneous catalytic systems have been developed for the reductive amination of ketones. While specific studies focusing solely on the reaction between cyclohexanone and n-hexylamine are limited, extensive research on the reductive amination of cyclohexanone with other primary amines and ammonia (B1221849) provides valuable insights into effective catalytic systems.
Transition metal catalysts, particularly those based on noble metals such as ruthenium, rhodium, palladium, and platinum, have demonstrated high efficacy. For instance, Ru/ZrO₂ has been shown to be a highly active catalyst for the reductive amination of cyclohexanone, achieving high conversion and selectivity under optimized conditions nih.gov. Bimetallic catalysts, such as Rh-Ni supported on SiO₂, have also exhibited superior performance compared to their monometallic counterparts, with the addition of nickel enhancing the catalytic activity of rhodium mdpi.com. Gold-based catalysts, for example, Au/TiO₂ and Au/CeO₂/TiO₂, have also been investigated for the reductive amination of cyclohexanone with benzylamine (B48309), showing good yields of the corresponding secondary amine researchgate.net.
Non-noble metal catalysts, such as those based on iron, are gaining attention as more sustainable alternatives. An iron catalyst supported on N-doped SiC has been successfully employed for the reductive amination of a broad range of ketones and aldehydes with aqueous ammonia to produce primary amines, showcasing the potential of earth-abundant metals in this transformation nih.govmdpi.com.
Table 1: Catalytic Systems for the Reductive Amination of Cyclohexanone with Amines
| Catalyst | Amine | Reductant | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |
| 5% Ru/ZrO₂ | NH₃ | H₂ | Ethanol | 95 | 20 (H₂) | 100 | 90.0 (Cyclohexylamine) | nih.gov |
| 2 wt.% NiRh/SiO₂ | NH₃ | H₂ | Cyclohexane (B81311) | 100 | 4 (NH₃), 2 (H₂) | 99.8 | 96.6 (Cyclohexylamine) | mdpi.com |
| 4 wt% Au/TiO₂ | Benzylamine | H₂ | Toluene | 100 | 30 | - | 72 (N-benzylcyclohexylamine) | researchgate.net |
| Fe/(N)SiC | NH₃ (aq) | H₂ | - | 140 | 65 | - | High (Primary Amines) | nih.govmdpi.com |
Note: This table presents data for the reductive amination of cyclohexanone with ammonia or benzylamine as specific data for n-hexylamine was not available in the searched literature.
Novel Reductants and Amine Sources in Research
While molecular hydrogen (H₂) remains the most common and environmentally benign reductant, research has explored alternative hydrogen sources to circumvent the need for high-pressure equipment. Transfer hydrogenation, utilizing hydrogen donors like formic acid and its salts (e.g., ammonium (B1175870) formate), has emerged as a practical alternative nih.gov. For instance, cyclometalated iridium(III) complexes have been shown to catalyze the direct reductive amination of ketones with ammonium formate, serving as both the nitrogen and hydrogen source, to produce primary amines liv.ac.uk. Ammonia borane (B79455) (NH₃–BH₃) is another effective hydrogen donor for the reductive amination of keto acids to lactams under mild, additive-free conditions academax.com. The use of triethylsilane in the presence of a palladium on carbon (Pd/C) catalyst in aqueous nanomicelles also represents a green approach to reductive amination organic-chemistry.org.
In the context of this compound synthesis, n-hexylamine is the direct amine source. However, broader research into amine synthesis explores various precursors. Nitro compounds can serve as in situ sources of primary amines in a one-pot reductive amination of carbonyls, a process that combines nitro group reduction and subsequent reductive amination nih.gov.
Asymmetric Synthesis Approaches to Chiral this compound Derivatives
The synthesis of chiral amines is of paramount importance in the pharmaceutical industry. Asymmetric synthesis of this compound derivatives, where a stereocenter is introduced at the cyclohexyl ring, can be achieved through enantioselective reductive amination or N-alkylation.
Metal-Free Catalytic Systems in this compound Synthesis
The development of metal-free catalytic systems for C-N bond formation is a significant goal in green chemistry, aiming to avoid the cost and potential toxicity associated with metal catalysts organic-chemistry.orgtcichemicals.com. While direct metal-free catalytic reductive amination for this compound synthesis is not well-documented, several metal-free strategies for C-N bond formation have been reported.
Electrochemical methods offer a sustainable approach to C-N bond formation. Intramolecular electrochemical C-H aminations have been developed for the synthesis of N-heterocycles under metal-free conditions researchgate.netnih.gov. These methods utilize electricity as a clean oxidant, avoiding the need for chemical oxidants.
Organocatalysis provides another avenue for metal-free amination. For instance, a catalyst- and solvent-free C-N coupling of heteroaryl halides with amines has been developed, where the basicity of the amine itself promotes the reaction organic-chemistry.orgacs.org. Furthermore, a metal-free, mild, and chemo- and enantioselective N-alkylation of amines with alcohols has been achieved using a cascade of oxidation, imine-iminium formation, and reductive amination, employing organocatalysts organic-chemistry.org.
Multi-Component Reactions Incorporating this compound Precursors
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants, are highly atom- and step-economical. The synthesis of this compound can be envisioned through a three-component reaction involving cyclohexanone, n-hexylamine, and a reducing agent in a one-pot process, which is essentially a direct reductive amination.
More complex MCRs can also be designed to generate derivatives of this compound. For example, imine-based MCRs, such as the Mannich and Petasis reactions, are powerful tools for the synthesis of functionalized amines organic-chemistry.orgresearchgate.netnih.gov. A visible-light-mediated three-component reaction of benzaldehydes, anilines, and unactivated alkyl iodides has been developed for the synthesis of secondary amines, proceeding via in situ imine formation followed by radical addition rsc.org. A zinc-mediated carbonyl alkylative amination reaction provides a robust method for the synthesis of complex α-branched amines from aldehydes, amines, and alkyl iodides nih.gov. These strategies could potentially be adapted for the synthesis of this compound derivatives by employing cyclohexanone as the carbonyl component and n-hexylamine as the amine.
Green Chemistry Principles Applied to this compound Synthesis Research
The application of green chemistry principles to the synthesis of amines is crucial for developing sustainable chemical processes acs.orgkoreascience.kr. Key areas of focus include the use of renewable feedstocks, safer solvents, energy-efficient processes, and catalytic methods that maximize atom economy and minimize waste nih.govunibo.it.
The "hydrogen borrowing" or "hydrogen auto-transfer" methodology for the N-alkylation of amines with alcohols is a prime example of a green synthetic route, as it produces only water as a byproduct acs.org. This approach could potentially be applied to the synthesis of this compound by reacting cyclohexylamine with hexanol.
The use of green solvents, such as water or deep eutectic solvents (DESs), can significantly reduce the environmental impact of chemical synthesis mdpi.commdpi.comsemanticscholar.org. Reductive amination reactions have been successfully performed in aqueous nanomicelles, allowing for easy recycling of the reaction medium organic-chemistry.org. DESs can act as both the solvent and catalyst in amination reactions, often leading to improved yields and simplified product isolation mdpi.comsemanticscholar.org.
Catalyst design also plays a vital role in green chemistry. The development of highly active and selective catalysts, especially those based on earth-abundant and non-toxic metals, is a key objective nih.govmdpi.com. Furthermore, catalyst-free and solvent-free reactions represent the ideal in terms of green chemistry, minimizing waste and energy consumption organic-chemistry.orgacs.orgchemistryviews.org.
Mechanistic Investigations and Reaction Dynamics of N Hexylcyclohexanamine Transformations
Detailed Reaction Mechanism Elucidation
The comprehensive understanding of a chemical reaction's mechanism is fundamentally dependent on the identification and structural characterization of transient species known as intermediates. For transformations involving N-hexylcyclohexanamine, a secondary amine, a variety of reactive intermediates could be postulated depending on the reaction conditions. For instance, in oxidation reactions, an aminyl radical or a cyclohexaniminium cation could be formed. In the context of N-alkylation, the reaction could proceed through a quaternary ammonium (B1175870) salt intermediate.
The detection and characterization of such fleeting species necessitate specialized techniques. While stable intermediates might be isolated and analyzed using standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry, more reactive intermediates often require in-situ spectroscopic monitoring or trapping experiments. For example, in the synthesis of other secondary amines, N-aminopyridinium salts have been identified as key intermediates that undergo subsequent alkylation and depyridylation.
A hypothetical intermediate in certain reactions of this compound could be a cyclohexaniminium ion. The formation of such an intermediate would be favored in reactions involving oxidation or acid catalysis.
Table 1: Hypothetical Intermediates in this compound Transformations and Potential Characterization Methods (This table is illustrative and based on general principles of amine reactivity, as specific experimental data for this compound were not found).
| Hypothetical Intermediate | Potential Reaction Type | Plausible Characterization Method |
| Cyclohexaniminium ion | Oxidation, Dehydrogenation | In-situ FTIR, Chemical trapping with nucleophiles followed by NMR or MS analysis |
| This compound radical cation | Single Electron Transfer (SET) | Electron Paramagnetic Resonance (EPR) Spectroscopy |
| Quaternary ammonium salt | N-Alkylation | NMR Spectroscopy, X-ray Crystallography (if isolable) |
The transition state, being the highest energy point on the reaction coordinate, governs the rate and selectivity of a chemical transformation. Its structure and energy can be probed through a combination of experimental and computational approaches. Experimental techniques such as kinetic isotope effect studies and Hammett analysis provide indirect evidence about the nature of the transition state.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the direct modeling of transition states. nih.gov For amine-catalyzed reactions, theoretical studies have successfully elucidated the geometries and energies of transition states, explaining observed stereoselectivities and reactivities. nih.gov For example, in aldol (B89426) reactions, primary amines have been shown to react through half-chair transition states stabilized by hydrogen bonding, resulting in lower activation energies compared to their secondary amine counterparts. nih.gov Although specific computational studies on this compound are lacking, it is reasonable to infer that its reactions would involve transition states that accommodate the steric demands of both the cyclohexyl and n-hexyl groups.
Kinetic Studies and Reaction Order Determination
The kinetic isotope effect (KIE) is a sensitive probe for elucidating reaction mechanisms, based on the principle that molecules containing heavier isotopes react more slowly than their lighter counterparts. wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction, whereas a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage. wikipedia.org
For transformations of this compound, deuterium (B1214612) labeling studies could provide significant mechanistic insights. For instance, in a hypothetical E2 elimination reaction where a proton is abstracted from the cyclohexane (B81311) ring, substitution of that proton with deuterium would be expected to result in a significant primary KIE (kH/kD > 2). princeton.edu In contrast, for an SN2 reaction at the nitrogen center, a much smaller secondary KIE would be anticipated. Notably, secondary α-deuterium KIEs have been instrumental in refining our understanding of the transition states in SN2 reactions. researchgate.net
Table 2: Illustrative Kinetic Isotope Effects for Hypothetical Reactions of this compound (This table is for illustrative purposes only, as no specific experimental data for this compound was found).
| Reaction Type | Position of Isotopic Substitution | Expected kH/kD Value | Mechanistic Implication |
| E2 Elimination | α-carbon of the cyclohexyl ring | > 2 | C-H bond breaking is part of the rate-determining step. |
| SN2 Nucleophilic Substitution | α-carbon of the hexyl group | ~1.0 - 1.2 | Indicates a change in hybridization at the α-carbon in the transition state. |
| N-H bond activation | Nitrogen atom | > 2 | N-H bond cleavage is involved in the rate-determining step. |
The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the influence of substituents on the reactivity of aromatic compounds. libretexts.org This linear free-energy relationship correlates reaction rates or equilibrium constants with parameters that describe the electronic properties of the substituents. While the classical Hammett equation is applied to benzene (B151609) derivatives, its principles can be extended to other molecular scaffolds.
A Hammett-type analysis for this compound could be conceived by introducing various substituents on the cyclohexane ring and measuring their impact on a reaction occurring at the nitrogen atom. However, it is important to note that the transmission of electronic effects through a saturated aliphatic ring like cyclohexane is significantly less efficient than through a conjugated aromatic system. libretexts.org Consequently, such a study on substituted N-hexylcyclohexanamines would be expected to yield a reaction constant (ρ) of small magnitude, indicating a low sensitivity to the electronic nature of the substituents.
Spectroscopic Investigations of Reaction Pathways (e.g., in situ monitoring)
Fourier Transform Infrared (FTIR) Spectroscopy : In-situ FTIR spectroscopy is a powerful technique for tracking the progress of organic reactions by monitoring changes in the vibrational modes of functional groups. rsc.orgyoutube.com For transformations involving this compound, one could follow the disappearance of the N-H stretching vibration or the appearance of a new band, such as the carbonyl stretch in an acylation reaction, to obtain kinetic data. libretexts.org
Raman Spectroscopy : As a complementary technique to FTIR, Raman spectroscopy is also highly effective for in-situ reaction analysis, especially in aqueous media due to the weak Raman scattering of water. rsc.orgondavia.com For reactions of this compound, changes in the Raman spectra could be correlated with the concentrations of reactants, intermediates, and products, thereby enabling a detailed kinetic and mechanistic investigation. researchgate.net
Table 3: Potential Spectroscopic Probes for In-Situ Monitoring of this compound Reactions (This table is for illustrative purposes only, as no specific experimental data for this compound was found).
| Reaction Type | Spectroscopic Technique | Key Vibrational Modes for Monitoring |
| N-Alkylation | In-situ FTIR | Disappearance of N-H stretching band, changes in C-N stretching and bending modes. |
| Acylation | In-situ FTIR | Disappearance of N-H stretching band, appearance of amide C=O stretching band. |
| Dehydrogenation | In-situ Raman | Appearance of C=N stretching band (if imine is formed), changes in C-H stretching modes. |
Computational Chemistry Approaches for Mechanistic Modeling
Computational chemistry has emerged as an indispensable tool for elucidating the intricate mechanisms of chemical transformations. By leveraging the principles of quantum mechanics and classical mechanics, computational approaches provide a molecular-level understanding of reaction dynamics, transition states, and energy profiles that are often difficult to probe experimentally. In the context of this compound transformations, computational modeling offers valuable insights into the electronic and structural factors governing its reactivity.
Density Functional Theory (DFT) Calculations on Reaction Energy Profiles
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to calculate the thermodynamics and kinetics of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted into products. By mapping the potential energy surface of a reaction, DFT calculations can identify the lowest energy pathway, known as the reaction coordinate, and characterize the structures of transition states and intermediates.
For transformations involving this compound, such as N-dealkylation or oxidation, DFT calculations can be utilized to construct a reaction energy profile. This profile plots the change in Gibbs free energy as the reaction progresses from reactants to products. Key points on this profile include local minima, which correspond to stable intermediates, and saddle points, which represent the transition states connecting these minima. The energy difference between the reactants and the highest energy transition state is the activation energy (ΔG‡), a critical parameter that determines the reaction rate.
For instance, in the oxidative N-dealkylation of a secondary amine analogous to this compound, DFT calculations can elucidate the step-wise mechanism, which may involve initial hydrogen atom abstraction from the N-H bond or the α-C-H bond, followed by further oxidation. The calculated energy barriers for these competing pathways can predict the most likely reaction mechanism.
To illustrate the type of data obtained from such calculations, the following interactive table presents hypothetical reaction energy data for two possible pathways in a transformation of a secondary amine, based on values typically observed in computational studies of similar molecules.
Table 1: Hypothetical DFT-Calculated Gibbs Free Energy Profile for the Oxidation of a Secondary Amine
| Reaction Step | Pathway A: α-C-H Oxidation (kcal/mol) | Pathway B: N-H Oxidation (kcal/mol) |
|---|---|---|
| Reactants | 0.0 | 0.0 |
| Transition State 1 (TS1) | +25.3 | +18.7 |
| Intermediate 1 | +5.2 | -2.5 |
| Transition State 2 (TS2) | +15.8 | +12.1 |
| Products | -10.4 | -15.6 |
Note: These values are representative and intended for illustrative purposes.
Molecular Dynamics Simulations of Reaction Complexes
While DFT calculations provide valuable information about the static energy profile of a reaction, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the formation of reaction complexes at an atomistic level.
In the context of this compound transformations, MD simulations can be employed to study the conformational flexibility of the molecule and how it influences reactivity. The cyclohexyl and hexyl groups can adopt numerous conformations, and MD simulations can identify the most populated and energetically favorable arrangements in a given solvent. This information is crucial, as the accessibility of the nitrogen lone pair and adjacent C-H bonds can be highly dependent on the molecule's conformation.
Furthermore, MD simulations are particularly useful for modeling the formation of pre-reaction complexes. For a bimolecular reaction, the reactants must first come together in a suitable orientation for the reaction to occur. MD simulations can model the diffusion of reactants in a solvent and calculate the free energy of association for different binding modes. This can provide insights into the initial steps of the reaction mechanism that precede the chemical bond-breaking and bond-forming events described by DFT.
For enzymatic transformations of this compound, such as those mediated by cytochrome P450 enzymes, MD simulations are instrumental in understanding how the substrate binds to the active site of the enzyme. By simulating the enzyme-substrate complex, researchers can identify key amino acid residues that interact with the substrate and influence its orientation, thereby controlling the regioselectivity and stereoselectivity of the reaction.
The following interactive table provides a hypothetical summary of parameters and results from an MD simulation studying the conformational dynamics of a secondary amine in a solvent.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for a Secondary Amine in Water
| Parameter | Value |
|---|---|
| Force Field | AMBER |
| Solvent Model | TIP3P Water |
| System Size | ~50,000 atoms |
| Simulation Time | 500 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Key Finding 1 | Predominant conformer has the hexyl chain in an extended conformation. |
| Key Finding 2 | The nitrogen lone pair is accessible to solvent molecules 85% of the simulation time. |
Note: These parameters and findings are representative and for illustrative purposes.
These simulations can reveal, for example, the extent of solvent exposure of the reactive nitrogen center and the flexibility of the alkyl and cycloalkyl substituents, all of which can impact the molecule's chemical behavior.
Advanced Analytical Techniques in the Research of N Hexylcyclohexanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Configurational Assignment
NMR spectroscopy is a powerful, non-destructive analytical method used to determine the structure of organic molecules. slideshare.net It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), within a molecule.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete structural assignment of N-hexylcyclohexanamine. emerypharma.com
¹H NMR: The ¹H NMR spectrum provides information on the number of different kinds of protons, their electronic environment, and their proximity to other protons. slideshare.net Key signals would correspond to the protons on the cyclohexyl ring, the hexyl chain, and the amine group. The chemical shift (δ) of these protons is influenced by their local electronic environment. For instance, the proton attached to the nitrogen atom would likely appear as a broad singlet, and its chemical shift could be concentration-dependent. slideshare.net The protons on the carbon adjacent to the nitrogen would be deshielded and appear at a lower field compared to other aliphatic protons.
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Each unique carbon atom in the cyclohexyl ring and the hexyl chain will produce a distinct signal. The chemical shifts of these carbons provide insights into their hybridization and bonding environment.
2D NMR Techniques: To definitively assign all proton and carbon signals and to establish the connectivity between atoms, 2D NMR experiments are employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comnih.gov For this compound, COSY would reveal the coupling network within the cyclohexyl ring and along the hexyl chain, helping to trace the proton-proton connectivities.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. emerypharma.com It is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.com HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms, such as the bond between the cyclohexyl ring and the hexyl chain via the nitrogen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclohexyl CH-N | 2.5 - 3.0 | 50 - 60 |
| Cyclohexyl CH₂ | 1.0 - 2.0 | 25 - 35 |
| Hexyl N-CH₂ | 2.4 - 2.8 | 45 - 55 |
| Hexyl (CH₂)₄ | 1.2 - 1.6 | 20 - 35 |
| Hexyl CH₃ | 0.8 - 1.0 | 10 - 15 |
| NH | Variable (broad) | - |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
Dynamic NMR (DNMR) is a specialized technique used to study dynamic processes such as conformational changes and chemical exchange that occur on the NMR timescale. researchgate.net For this compound, DNMR could be employed to investigate the ring inversion of the cyclohexane (B81311) moiety and the rotation around the C-N bonds.
At room temperature, the cyclohexane ring undergoes rapid chair-to-chair interconversion, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this inversion can be slowed down, and separate signals for the axial and equatorial protons may be observed. The rate of this exchange can be quantified by analyzing the changes in the NMR line shapes as a function of temperature. This provides valuable information about the energy barriers associated with these conformational processes. nih.gov
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. uni-rostock.deresearchgate.net For this compound (C₁₂H₂₅N), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govnih.gov
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions, providing valuable structural information. ijcap.inyoutube.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. youtube.com
The fragmentation of protonated this compound would likely involve cleavage of the C-N bonds and fragmentation of the alkyl chains. Common fragmentation pathways could include:
Loss of the hexyl radical, resulting in a cyclohexylaminium ion.
Loss of the cyclohexyl radical, resulting in a hexylaminium ion.
Alpha-cleavage adjacent to the nitrogen atom.
Fragmentation within the cyclohexyl and hexyl chains.
Studying these fragmentation patterns helps to confirm the structure of the molecule and can be used to identify it in complex mixtures. nih.gov
Table 2: Expected High-Resolution Mass and Major Fragments of this compound
| Species | Formula | Exact Mass (m/z) |
| [M+H]⁺ | C₁₂H₂₆N⁺ | 184.2060 |
| [M-C₆H₁₁]⁺ | C₆H₁₄N⁺ | 100.1121 |
| [M-C₆H₁₃]⁺ | C₆H₁₂N⁺ | 98.0964 |
Chromatographic Separation Techniques for Mixture Analysis and Purity Profiling in Research
Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods used for the analysis of compounds like this compound.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. bre.com In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. Amines can sometimes exhibit poor peak shapes due to their basicity and tendency to interact with active sites in the GC system; therefore, specialized columns or derivatization may be necessary for optimal analysis. labrulez.comnih.gov
When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for identification of the separated components. phytojournal.comjapsonline.comnih.govresearchgate.netnih.gov This makes GC-MS a powerful tool for purity profiling and identifying potential impurities or degradation products in samples of this compound.
High-performance liquid chromatography is a versatile technique that separates components in a liquid mobile phase based on their interactions with a solid stationary phase. nih.govresearchgate.nettaylorfrancis.comnih.gov For a basic compound like this compound, reversed-phase HPLC with an acidic mobile phase is a common approach. The acidic conditions ensure that the amine is protonated, which generally leads to better peak shapes and retention on a nonpolar stationary phase (e.g., C18).
Coupling HPLC with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS. lcms.czlcms.czupf.edufda.gov LC-MS is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC analysis. It can be used to determine the purity of this compound and to identify and quantify any non-volatile impurities. nih.gov
Table 3: Summary of Analytical Techniques and Their Applications for this compound
| Technique | Application | Information Obtained |
| ¹H NMR | Structural Elucidation | Proton environments, connectivity |
| ¹³C NMR | Structural Elucidation | Carbon backbone structure |
| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Detailed atomic connectivity |
| Dynamic NMR | Conformational Analysis | Energy barriers for dynamic processes |
| HRMS | Molecular Formula Determination | Exact mass and elemental composition |
| MS/MS | Structural Elucidation | Fragmentation patterns, structural confirmation |
| GC/GC-MS | Purity Profiling, Mixture Analysis | Separation of volatile components, identification |
| HPLC/LC-MS | Purity Profiling, Mixture Analysis | Separation of components, identification of non-volatile impurities |
Chiral Chromatography for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is fundamental in the study of chiral molecules like this compound, as enantiomers can exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and reliable method for this purpose. mdpi.comheraldopenaccess.usresearchgate.net
Principle and Methodology: Chiral HPLC separates enantiomers by exploiting the differential interactions between the enantiomeric analytes and a chiral stationary phase, leading to the formation of transient diastereomeric complexes. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in resolving a vast range of racemic compounds, including amines. mdpi.com
The separation can be performed under various modes, including normal-phase, reversed-phase, or polar organic mode. The choice of mobile phase, typically a mixture of solvents like n-hexane and an alcohol (e.g., isopropanol), is optimized to achieve baseline resolution of the enantiomeric peaks. mdpi.com Detection is commonly achieved using a UV detector, although for compounds with weak or no chromophores, alternative detection methods or derivatization is necessary. mdpi.comuma.es
Research Findings: While specific HPLC methods for this compound are not extensively documented, methodologies for analogous chiral amines are well-established. For instance, chiral amines can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral silica (B1680970) gel column. nih.gov Another approach involves complexation with a metal, such as the formation of cobalt-complexes with alkynes, which introduces a strong chromophore and facilitates both separation on a CSP and UV detection. mdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Below is a table illustrating typical parameters for the chiral separation of amines, which would be applicable for developing a method for this compound.
| Parameter | Description | Typical Values/Conditions for Chiral Amine Separation |
|---|---|---|
| Stationary Phase (CSP) | The chiral column that enables separation. | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | The solvent system that carries the analyte through the column. | n-Hexane/Isopropanol mixtures (e.g., 90:10 v/v); often with a basic additive like diethylamine (B46881) (DEA) to improve peak shape. |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min |
| Detection | The method used to visualize the separated enantiomers. | UV (e.g., at 220 nm or 254 nm), Circular Dichroism (CD), or derivatization for fluorescence detection. |
| Calculation of ee (%) | Formula to determine enantiomeric purity. | [(Area1 - Area2) / (Area1 + Area2)] x 100 |
X-ray Diffraction Studies for Solid-State Molecular Structure Determination of this compound Derivatives
X-ray diffraction (XRD) on single crystals is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, such as its salts, this method provides definitive information on bond lengths, bond angles, and the conformation of the molecule.
Principle and Methodology: The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
Research Findings: While the crystal structure of this compound itself is not readily available in the literature, structures of closely related cyclohexylammonium salts provide detailed insight into the expected solid-state conformation. iucr.orgdoaj.orgnih.govnih.gov For example, the crystal structures of cyclohexylammonium chloride and cyclohexylammonium thiocyanate (B1210189) have been determined. iucr.orgnih.gov In these structures, the cyclohexane ring consistently adopts a stable chair conformation. The ammonium (B1175870) group (-NH3+) is found in an equatorial position, which minimizes steric hindrance. iucr.orgnih.gov The crystal packing is stabilized by extensive hydrogen bonding between the ammonium protons and the counter-ions (e.g., N-H···Cl⁻ or N-H···N/S). iucr.orgnih.gov It is expected that a salt of this compound would exhibit similar features: a chair conformation for the cyclohexyl ring with the bulky N-hexylamino group in the sterically favored equatorial position.
The table below summarizes crystallographic data for representative cyclohexylammonium salts.
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions (Å) | Reference |
|---|---|---|---|---|---|
| Cyclohexylammonium Chloride | C₆H₁₄N⁺ · Cl⁻ | Orthorhombic | Pca2₁ | a=9.313, b=11.442, c=7.554 | iucr.org |
| Cyclohexylammonium Thiocyanate | C₆H₁₄N⁺ · SCN⁻ | Trigonal | R-3c | a=23.4036, c=8.3373 | nih.gov |
| Cyclohexylammonium Hydrogen Maleate Hemihydrate | C₆H₁₄N⁺ · C₄H₃O₄⁻ · 0.5H₂O | Monoclinic | C2/c | a=22.569, b=8.100, c=13.670, β=106.87° | semanticscholar.org |
Vibrational Spectroscopy (e.g., Infrared (IR) and Raman) for Functional Group Analysis and Reaction Monitoring in Research
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule and for real-time monitoring of chemical reactions. thermofisher.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
Functional Group Analysis: For this compound, a secondary amine, vibrational spectroscopy can confirm the presence of key functional groups. The characteristic vibrations include:
N-H Stretch: Secondary amines exhibit a single, typically weak to medium intensity band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The IR spectrum of N-methylcyclohexylamine, a close structural analog, shows this peak at 3284 cm⁻¹. spectroscopyonline.com
C-H Stretches: The cyclohexane and hexyl groups give rise to strong absorptions just below 3000 cm⁻¹ for sp³ C-H stretching.
C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines is observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com
N-H Bend/Wag: An out-of-plane bending (wagging) vibration for the N-H bond is found in the 910-665 cm⁻¹ region. orgchemboulder.com For N-methylcyclohexylamine, this appears at 736 cm⁻¹. spectroscopyonline.com
Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman, the C-H and C-C skeletal vibrations of the aliphatic rings and chains typically show strong signals.
The following table summarizes the expected vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H Stretch | -NH- (Secondary Amine) | 3350 - 3310 | Weak to Medium |
| C-H Stretch | sp³ C-H | 2990 - 2850 | Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak to Medium |
| N-H Wag | -NH- | 910 - 665 | Strong, Broad |
Reaction Monitoring: In-situ IR or Raman spectroscopy allows researchers to follow the progress of a reaction in real time without the need for sampling. thermofisher.comsemanticscholar.org For example, in the synthesis of this compound via reductive amination of cyclohexanone (B45756) with hexylamine, one could monitor the disappearance of the strong C=O stretching band of cyclohexanone (typically around 1715 cm⁻¹) and the appearance of the C-N stretching and N-H wagging bands of the final product. This provides valuable kinetic data and helps determine the reaction endpoint.
Research Applications and Functionalization of N Hexylcyclohexanamine
N-Hexylcyclohexanamine as a Building Block in Complex Organic Synthesis
In the field of complex organic synthesis, the utility of a molecule is often determined by its reactivity and its ability to serve as a scaffold for constructing more elaborate structures. As a secondary amine, this compound possesses a reactive nitrogen center that can participate in a variety of chemical transformations, making it a plausible candidate for use as a synthetic building block.
Precursor in the Synthesis of N-Heterocyclic Compounds
Nitrogen-containing heterocyclic compounds are foundational structures in a vast number of biologically active molecules and pharmaceuticals. The synthesis of these ring systems often relies on the incorporation of a nitrogen atom from an amine precursor. Secondary amines like this compound can serve as key reactants in cyclization and condensation reactions to form these heterocyclic scaffolds. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers to initiate ring-closing reactions that lead to the formation of N-heterocycles. rcwatchers.com
While specific, widely-published examples detailing the use of this compound for the synthesis of particular N-heterocycles are not prevalent, its structural motifs are relevant to established synthetic strategies. For instance, catalytic systems involving iridium have been shown to facilitate the synthesis of N-heterocycles through hydrogen borrowing or auto-transfer hydrogenation processes, which are mechanistically applicable to secondary amines. whiterose.ac.uk The general utility of N-alkylcyclohexylamines as intermediates suggests their potential role in creating diverse libraries of compounds for further research. rcwatchers.com
Table 1: Potential Synthetic Routes to N-Heterocycles Involving Secondary Amines
| Reaction Type | Description | Potential Role of this compound |
|---|---|---|
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. | Could be used if the cyclohexyl or hexyl group is appropriately functionalized. |
| Pauson-Khand Reaction | A [2+2+1] cycloaddition to form cyclopentenones, which can be nitrogen-containing. | Can be incorporated into substrates for intramolecular variants. |
| Aza-Diels-Alder Reaction | A [4+2] cycloaddition to form six-membered nitrogen heterocycles. | Can act as the nitrogen source in the dienophile or diene component. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling to form C-N bonds, often used in intramolecular cyclization. | Can serve as the nucleophile in an intramolecular ring-closing step. |
Intermediate in the Synthesis of Chiral Scaffolds
Chiral scaffolds are fundamental components in asymmetric synthesis and drug discovery, providing a three-dimensional framework to control stereochemistry. The synthesis of these scaffolds often involves the use of chiral amines or the transformation of prochiral amines into chiral products. This compound, while achiral itself, can be used as a starting material or intermediate in synthetic pathways that introduce chirality.
For example, it can be employed in diastereoselective reactions where the bulky cyclohexyl and hexyl groups influence the stereochemical outcome of a reaction at a different site on the molecule. Furthermore, it can be a substrate for asymmetric reactions, such as catalytic asymmetric amination, to create chiral centers. A patent for the synthesis of amino acetals includes a related compound, N-cyclohexyl-N-hexylcyclohexanamine, highlighting the use of such structures in building more complex, potentially chiral, molecular frameworks. google.com
Role in Ligand Development for Catalysis Research
The design of ligands is central to the advancement of transition metal catalysis. Ligands modulate the steric and electronic properties of a metal center, thereby controlling its catalytic activity, selectivity, and stability. The structural features of this compound, particularly its secondary amine nitrogen for metal coordination and its bulky alkyl substituents, make it a relevant structure for ligand development.
Development of this compound-Derived Chiral Ligands
In asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity. Amines are common components of many successful chiral ligands, including those used in hydrogenation, C-H activation, and cross-coupling reactions. The nitrogen atom serves as a robust coordination site, while substituents on the amine can be modified to create a specific chiral pocket around the metal catalyst.
Although specific, named chiral ligands derived directly from this compound are not widely documented, its structure is analogous to amines used in established ligand classes. For instance, bulky and electron-rich N-heterocyclic carbene (NHC) ligands, which are highly effective in catalysis, often feature N-substituents designed to impart specific steric properties. rsc.org The combination of a flat cyclohexyl ring and a flexible hexyl chain on this compound could be exploited to create a unique steric environment in a ligand scaffold, potentially influencing the enantioselectivity of a catalytic reaction. The development of new rhodium and iridium complexes often involves modifying ligands with amine-containing side chains to enhance catalyst robustness and activity. whiterose.ac.uk
Exploration in Polymer Science Research
The performance and longevity of polymeric materials are critically dependent on the use of additives that can prevent degradation from environmental factors such as heat, oxygen, and ultraviolet (UV) light. This compound has been investigated for its potential role in this area, particularly as a polymer stabilizer.
Investigation as a Stabilizer or Co-monomer in Polymer Research
The primary role explored for this compound in polymer science is as a stabilizer. Several patents list this compound as a component in stabilizer systems, particularly for halogenated polymers like polyvinyl chloride (PVC). google.comgoogle.comgoogle.com
Polymer degradation is often a free-radical chain reaction initiated by UV light or heat. Secondary amines can function as stabilizers by interrupting this process. They act as radical scavengers, donating a hydrogen atom to reactive peroxy radicals, which terminates the degradation chain reaction. This mechanism is the basis for the effectiveness of Hindered Amine Light Stabilizers (HALS), a major class of polymer stabilizers. frontiersin.orgnbinno.com While this compound is not a traditional HALS, which are typically based on a 2,2,6,6-tetramethylpiperidine (B32323) ring, the underlying principle of radical scavenging by a secondary amine is applicable. tandfonline.comacs.org The presence of bulky alkyl groups can enhance compatibility with the polymer matrix and reduce volatility, helping the stabilizer remain effective over the long term.
The use of this compound as a co-monomer in polymerization is less documented. While polymers containing secondary amines are of interest for applications requiring tunable properties like hydrogen bonding, they are typically synthesized through specialized catalytic routes or by the polymerization of functionalized monomers rather than the direct incorporation of a simple secondary amine like this compound. acs.orgmdpi.com
Table 2: Patents Mentioning this compound in Stabilizer Compositions
| Patent Number | Title | Relevance |
|---|---|---|
| US20060052497A1 | Stabilizer system for stabilizing PVC | Lists this compound as a chemical compound within the description of a stabilizer system for polyvinyl chloride. google.com |
| CN111868842B | Time-stable conductive paste | Mentions this compound as a chemical compound in the context of the paste's composition. google.com |
| CN101939383A | Water absorbent and manufacturing method thereof | Includes this compound in a list of chemical compounds related to the invention. google.com |
Utilization in the Development of Novel Reagents and Methodologies for Organic Transformations
The utility of secondary amines in the development of new reagents and synthetic methodologies is a cornerstone of modern organic chemistry. Although specific studies detailing the use of this compound as a novel reagent are not prominent, the broader class of N-alkylcyclohexanamines has potential applications in several areas of organic synthesis.
Secondary amines are frequently employed as catalysts or reagents in a variety of organic transformations. For instance, they are crucial in the formation of enamines, which are versatile intermediates for carbon-carbon bond formation through reactions with electrophiles. The N-hexyl substituent in this compound could influence the stereochemical outcome of such reactions due to its steric bulk.
Furthermore, N-substituted cyclohexylamines can serve as directing groups in reactions involving C-H activation, guiding the reaction to a specific site on the cyclohexyl ring. The development of new catalytic systems often involves the synthesis of novel ligands, and this compound could serve as a precursor for the synthesis of bidentate or polydentate ligands for transition metal catalysis. The lipophilic hexyl group might enhance the solubility of the resulting metal complexes in organic solvents, which is a desirable property for many catalytic processes.
Academic Studies on its Potential as an Intermediate in Agrochemical Research
The cyclohexylamine (B46788) moiety is a key structural component in a number of commercially successful agrochemicals, particularly herbicides and insecticides. atamanchemicals.comorgsyn.org This established precedent provides a strong rationale for investigating derivatives such as this compound as potential intermediates in the discovery of new crop protection agents.
Cyclohexylamine itself is a crucial intermediate in the synthesis of the herbicide Hexazinone. atamanchemicals.com The structural similarity of this compound suggests that it could be utilized as a starting material to generate novel analogues of existing pesticides. The introduction of a hexyl group can significantly alter the lipophilicity of a molecule, which in turn affects its absorption, translocation, and ultimately its biological activity in target organisms.
Academic research in agrochemistry often involves the synthesis of libraries of related compounds to establish structure-activity relationships (SAR). In this context, this compound would be a valuable building block to explore the impact of an N-alkyl substituent on the efficacy and selectivity of potential new pesticides.
Table 1: Examples of Cyclohexylamine Derivatives in Agrochemicals
| Compound Name | Agrochemical Class | Parent Amine |
| Hexazinone | Herbicide | Cyclohexylamine |
| Dicyclohexylamine | Insecticide Component | Cyclohexylamine |
This table illustrates the use of the cyclohexylamine scaffold in existing agrochemicals, highlighting the potential for derivatives like this compound in this field.
Research in this area would likely involve the synthesis of various compounds derived from this compound, followed by systematic screening for herbicidal, insecticidal, or fungicidal activity. The findings from such studies would contribute to a deeper understanding of how the N-hexyl group influences the biological properties of cyclohexylamine-based agrochemicals. Although specific academic studies on this compound as an agrochemical intermediate are not widely reported, the foundational role of cyclohexylamine in this industry points towards a promising avenue for future research. atamanchemicals.comorgsyn.org
Future Research Directions and Challenges in N Hexylcyclohexanamine Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The conventional synthesis of N-hexylcyclohexanamine typically involves the reductive amination of cyclohexanone (B45756) with n-hexylamine. This method, while effective, often relies on stoichiometric reducing agents and harsh reaction conditions, which can lead to significant waste generation and energy consumption. The future of this compound synthesis lies in the development of more sustainable and atom-economical routes that align with the principles of green chemistry.
One of the primary challenges is the replacement of traditional reducing agents, such as sodium borohydride, with greener alternatives like molecular hydrogen or formic acid. Catalytic reductive amination using heterogeneous catalysts offers a promising avenue. For instance, the development of recyclable catalysts, such as those based on nickel, copper, or noble metals, can significantly improve the sustainability of the process. A one-pot synthesis approach, where the amidation and subsequent hydrogenation occur in a single vessel, would further enhance atom economy by minimizing intermediate isolation steps and solvent usage. The reductive amination of fatty acids and their esters has been shown to be a green and effective method for producing N,N-dialkylamines, and similar strategies could be adapted for this compound synthesis.
The exploration of bio-based solvents and catalytic systems is another critical area of research. Utilizing renewable feedstocks and environmentally benign solvents can drastically reduce the environmental footprint of this compound production. Furthermore, developing kinetic models for these sustainable synthetic routes will be crucial for optimizing reaction conditions and scaling up production for industrial applications.
| Synthetic Route | Reducing Agent | Catalyst | Key Advantages |
| Traditional Reductive Amination | Sodium Borohydride | None | Well-established |
| Catalytic Hydrogenation | Molecular Hydrogen | Ni, Cu, Pd, Pt, etc. | High atom economy, cleaner process |
| Transfer Hydrogenation | Formic Acid | Homogeneous or Heterogeneous | Milder conditions, avoids high-pressure H2 |
| One-Pot Synthesis | Molecular Hydrogen | Dual-function catalyst | Reduced waste, improved efficiency |
Exploration of Novel Reactivity Patterns and Selective Functionalization Pathways
The reactivity of this compound is largely dictated by the nitrogen lone pair and the adjacent C-H bonds. Future research will undoubtedly focus on unlocking novel reactivity patterns and developing selective functionalization pathways to create a diverse library of this compound derivatives.
A significant challenge and opportunity lie in the selective C-H functionalization of the cyclohexyl and hexyl moieties. Directing group-assisted C-H activation strategies, which have been successfully applied to other cyclic amines, could be adapted for this compound. This would enable the introduction of various functional groups at specific positions, thereby tuning the molecule's physical and chemical properties. For instance, the development of methods for the enantioselective oxidative α-C–H functionalization of amines opens up possibilities for creating chiral derivatives of this compound with potential applications in asymmetric catalysis.
Furthermore, exploring the reactivity of the N-H bond to form new N-C, N-N, or N-heteroatom bonds will be crucial. This could lead to the synthesis of novel ligands for catalysis or building blocks for functional materials. The development of photocatalytic methods for amine functionalization offers a mild and efficient alternative to traditional thermal methods.
Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring and Discovery
The optimization of synthetic routes and the discovery of novel reactivity patterns for this compound will be greatly accelerated by the integration of advanced analytical techniques for real-time reaction monitoring. In-situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for gaining mechanistic insights and tracking the progress of reactions in real-time.
For the synthesis of this compound via reductive amination, in-situ FTIR can be used to monitor the consumption of cyclohexanone and n-hexylamine, as well as the formation of the imine intermediate and the final product. mt.com This allows for precise control over reaction parameters and the optimization of reaction conditions to maximize yield and minimize by-product formation. Similarly, in-situ NMR spectroscopy can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture, aiding in the elucidation of reaction mechanisms. researchgate.net
The application of these techniques is not limited to synthesis. When exploring the functionalization of this compound, real-time monitoring can help in identifying transient intermediates and understanding the kinetics of the reaction, which is essential for developing selective and efficient transformations.
| Analytical Technique | Information Gained | Application in this compound Chemistry |
| In-situ FTIR | Functional group changes, reaction kinetics | Monitoring of reductive amination, tracking of imine intermediate |
| In-situ NMR | Structural elucidation, reaction pathways | Mechanistic studies of functionalization reactions, product identification |
| Mass Spectrometry | Molecular weight determination, fragmentation patterns | Identification of products and by-products |
Expansion of this compound Derivatives in Catalysis and Materials Science Research
The unique structural features of this compound make it and its derivatives promising candidates for applications in catalysis and materials science. Future research will focus on designing and synthesizing novel derivatives with tailored properties for specific applications.
In the field of catalysis, this compound derivatives can serve as ligands for transition metal complexes. The nitrogen atom can coordinate to a metal center, and the cyclohexyl and hexyl groups can be modified to tune the steric and electronic properties of the resulting catalyst. nih.gov Such catalysts could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.
In materials science, this compound and its derivatives have potential as corrosion inhibitors. Amines are known to adsorb onto metal surfaces and form a protective layer that inhibits corrosion. The long hexyl chain in this compound could enhance its hydrophobicity and improve its corrosion inhibition efficiency, particularly for steel in acidic environments. researchgate.netthemultidisciplinaryjournal.com Furthermore, the incorporation of this compound derivatives into polymer backbones could lead to the development of new functional materials with unique thermal, mechanical, and chemical properties. For example, diamine derivatives have been explored as coinitiators in dental resins to create polymerizable systems that limit the amount of extractable amine.
| Application Area | Potential Role of this compound Derivatives | Research Focus |
| Catalysis | Ligands for metal complexes | Synthesis of novel ligands, development of new catalytic reactions |
| Materials Science | Corrosion inhibitors | Evaluation of corrosion inhibition efficiency, understanding the mechanism of action |
| Polymer Chemistry | Monomers, additives | Synthesis of functional polymers, improvement of material properties |
Q & A
Q. What are the recommended safety protocols for handling N-hexylcyclohexanamine in laboratory settings?
this compound must be handled by trained personnel in authorized facilities equipped with fume hoods, protective gear (gloves, goggles), and emergency eyewash stations. Strict adherence to institutional biosafety guidelines is required. Avoid dermal contact and inhalation; use inert gas purging for air-sensitive reactions. Contaminated waste must be disposed of via certified hazardous waste protocols .
Q. How can researchers determine the purity of this compound batches?
Purity assessment requires a combination of analytical techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile impurities.
- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm structural integrity.
- Karl Fischer Titration for moisture content analysis. Batch-specific certificates of analysis (CoA) from suppliers should be cross-validated with in-house testing .
Q. What first-aid measures are critical for accidental exposure to this compound?
- Inhalation : Move to fresh air; administer oxygen if breathing is labored.
- Dermal contact : Wash with soap and water for 15 minutes; remove contaminated clothing.
- Eye exposure : Rinse with saline solution for 20 minutes and seek immediate ophthalmological evaluation. Always consult a physician and provide the safety data sheet (SDS) during treatment .
Q. How should researchers address discrepancies in hazard classification data for this compound?
Discrepancies (e.g., "no known hazard" vs. strict handling warnings) require cross-referencing SDS from multiple suppliers (e.g., Leyan, Combi-Blocks) and regulatory databases like NIST or EPA DSSTox. Conduct a literature review of peer-reviewed toxicological studies to resolve conflicts .
Advanced Research Questions
Q. What experimental strategies optimize the synthesis of this compound derivatives?
- Reaction Design : Use catalytic hydrogenation or reductive amination for cyclohexylamine backbone modification.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction yields at 60–80°C.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor reaction progress via thin-layer chromatography (TLC) and validate products with high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic methods are most reliable for characterizing this compound’s structural isomers?
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify amine N-H stretches (~3300 cm⁻¹) and cyclohexane ring vibrations.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
- X-ray Crystallography : Confirm stereochemistry for solid-state derivatives. Cross-reference spectral data with NIST Chemistry WebBook entries for validation .
Q. How can environmental persistence of this compound be modeled for ecological risk assessment?
Use computational tools like EPI Suite’s KOWWIN to estimate octanol-water partition coefficients (log KOW). Combine with experimental biodegradation assays (OECD 301F) and toxicity profiling using Daphnia magna or algal growth inhibition tests. Compare results against regulatory thresholds under REACH .
Q. What methodologies resolve contradictions in degradation kinetics data for this compound?
- Accelerated Stability Testing : Store samples under varied conditions (pH, temperature) and analyze degradation products via LC-MS.
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life.
- Interlaboratory Validation : Collaborate with independent labs to standardize protocols and reduce variability .
Q. How should researchers design dose-response studies for this compound’s neurotoxic effects?
- In vitro : Use SH-SY5Y neuronal cells with MTT assays for viability and calcium imaging for functional disruption.
- In vivo : Apply OECD Guideline 424 (rodent neurotoxicity testing) with histopathological analysis of brain tissues.
- Data Analysis : Use Hill slope models to calculate EC50 and benchmark dose (BMD) metrics .
Q. What strategies ensure reproducibility in this compound research across labs?
- Metadata Documentation : Report exact synthesis conditions (catalyst loading, solvent purity) and instrument calibration data.
- Open Data Platforms : Share raw spectra and chromatograms via repositories like Zenodo or ChemRxiv.
- Blinded Replication : Partner with external labs to independently validate key findings, addressing potential batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
